

Application Notes and Protocols: PHPS1 Sodium in Combination with Other Kinase Inhibitors

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Compound of Interest

Compound Name: *PHPS1 sodium*

Cat. No.: *B15542854*

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Introduction

PHPS1 sodium is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling downstream of multiple receptor tyrosine kinases (RTKs).[3][4] It is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are frequently dysregulated in cancer and other diseases.[2][5] As an oncogene, Shp2 is involved in cancer cell proliferation, survival, and metastasis.[3][4]

Targeted therapies using kinase inhibitors have revolutionized cancer treatment. However, their efficacy is often limited by intrinsic or acquired resistance, frequently driven by feedback reactivation of signaling pathways.[2][6][7] Combining kinase inhibitors with a Shp2 inhibitor like **PHPS1 sodium** presents a rational therapeutic strategy to overcome this resistance and enhance anti-tumor efficacy.[2][5][8] By blocking Shp2-mediated signal transduction, PHPS1 can prevent the reactivation of pathways like MAPK/ERK, leading to a more sustained and potent inhibition of tumor growth when used in combination with other kinase inhibitors.[7][9][10][11]

These application notes provide a comprehensive overview of the rationale, experimental protocols, and data analysis methods for investigating the synergistic potential of **PHPS1 sodium** in combination with other kinase inhibitors. While direct combination studies with **PHPS1 sodium** are limited in publicly available literature, the data presented here are based on studies with other well-characterized Shp2 inhibitors, such as SHP099 and TNO155, and provide a strong basis for designing experiments with **PHPS1 sodium**.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of **PHPS1 sodium** against various phosphatases and the synergistic effects observed when combining Shp2 inhibitors with other kinase inhibitors in preclinical cancer models.

Table 1: Inhibitory Activity of **PHPS1 Sodium**[\[12\]](#)[\[1\]](#)[\[2\]](#)[\[13\]](#)

Target	Ki (μM)
Shp2	0.73
Shp2-R362K	5.8
Shp1	10.7
PTP1B	5.8
PTP1B-Q	0.47

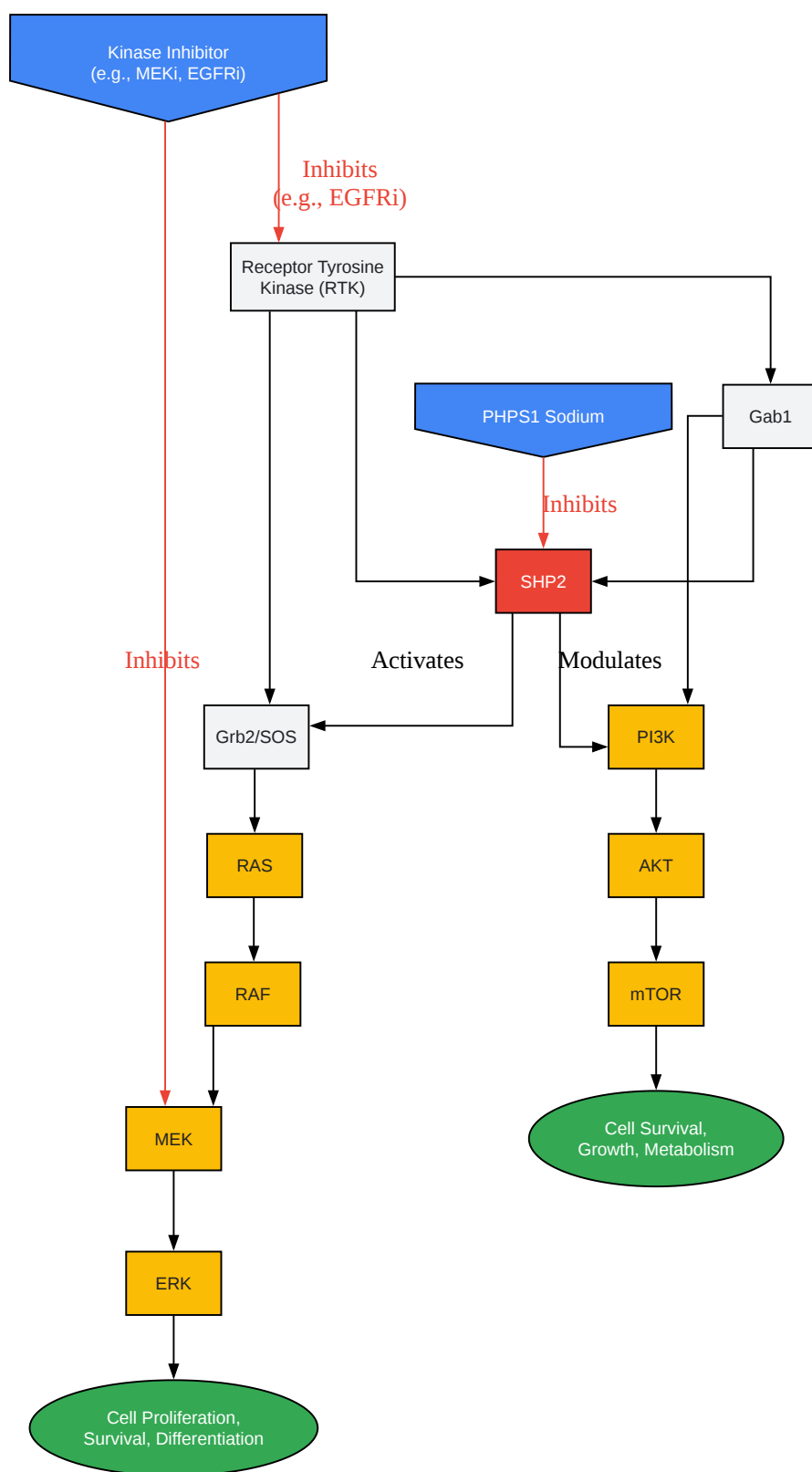
Table 2: Synergistic Effects of Shp2 Inhibitors in Combination with Other Kinase Inhibitors (Data from studies with SHP099 and TNO155)

Cancer Type	Shp2 Inhibitor	Combination Kinase Inhibitor	Effect	Reference
GAB2-High Ovarian Cancer	SHP099	BKM120 (PI3K Inhibitor)	Synergistic inhibition of proliferation and survival	[14]
EGFR-mutant NSCLC	TNO155	Nazartinib (EGFR Inhibitor)	Combination benefit, sustained ERK inhibition	[15] [16]
BRAFV600E Colorectal Cancer	TNO155	Dabrafenib (BRAF Inhibitor) + Trametinib (MEK Inhibitor)	Synergistic effect by blocking ERK feedback activation	[15] [16]
KRASG12C Cancers	TNO155	KRASG12C Inhibitor	Enhanced efficacy by blocking feedback activation of wild-type RAS	[15] [16]
NF1-deficient MPNST	SHP099	Trametinib (MEK Inhibitor)	Superior tumor growth inhibition compared to monotherapy	[7] [17]
KIT-mutant GIST	SHP099	Imatinib (KIT TKI)	Synergistic inhibition of proliferation in sensitive and resistant cells	[18]

Hepatocellular Carcinoma	SHP2 Inhibitor	AZD8055 (mTOR Inhibitor)	Highly synergistic induction of apoptosis	[19]
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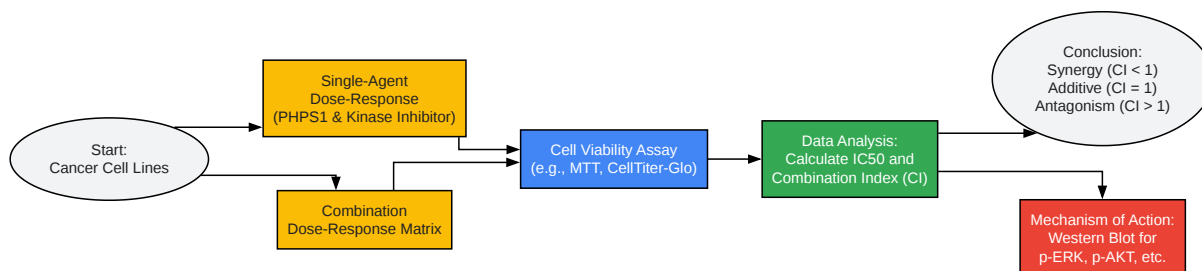
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **PHPS1 sodium** in combination therapies.



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Caption: SHP2's role in MAPK and PI3K signaling pathways.



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